molecular formula C24H22N4O4 B15020150 Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate

Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate

Cat. No.: B15020150
M. Wt: 430.5 g/mol
InChI Key: NAHVVLBGRDHCAY-UHFFFAOYSA-N
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Description

Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine with methyl 2-amidobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous aluminum chloride and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone

Uniqueness

Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and pyrazolopyrimidine moieties contribute to its high reactivity and potential therapeutic applications .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N4O4/c1-4-32-17-11-9-16(10-12-17)20-13-15(2)28-22(25-20)14-21(27-28)23(29)26-19-8-6-5-7-18(19)24(30)31-3/h5-14H,4H2,1-3H3,(H,26,29)

InChI Key

NAHVVLBGRDHCAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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